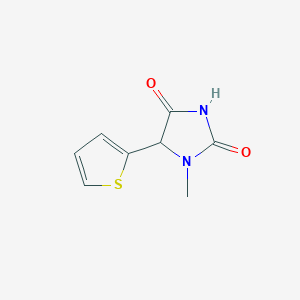

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione

Beschreibung

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core with a methyl group at the 1-position and a 2-thienyl substituent at the 5-position. The thienyl group, a sulfur-containing heterocycle, distinguishes this compound from simpler aryl or alkyl-substituted analogues. Imidazolidine-2,4-diones (hydantoins) are structurally versatile and serve as key scaffolds in medicinal chemistry, often modified to optimize pharmacological activities such as anticonvulsant, antiarrhythmic, or metabolic effects .

Eigenschaften

Molekularformel |

C8H8N2O2S |

|---|---|

Molekulargewicht |

196.23 g/mol |

IUPAC-Name |

1-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H8N2O2S/c1-10-6(5-3-2-4-13-5)7(11)9-8(10)12/h2-4,6H,1H3,(H,9,11,12) |

InChI-Schlüssel |

NNOXEGCQIUBCFD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(C(=O)NC1=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione typically involves the reaction of thienyl-substituted amines with carbonyl compounds under controlled conditions. One common method includes the cyclization of thienyl-substituted ureas or thioureas with appropriate carbonyl compounds in the presence of catalysts such as acids or bases .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of high-yielding and cost-effective methods is crucial for large-scale production. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thienyl-substituted imidazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its pharmacological properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

The 5-position of imidazolidine-2,4-dione is critical for modulating biological and physicochemical properties. Key analogues include:

- 5-(4-Methoxybenzylidene)imidazolidine-2,4-dione (): Features a 4-methoxybenzylidene group, introducing conjugation and electron-donating effects. This compound exhibited a melting point of 83–85°C and was synthesized via Knoevenagel condensation .

- (Z)-5-[(2-Methylindol-3-yl)methylene]-1-methylimidazolidine-2,4-dione (): Substituted with a methylindole group, this compound highlights the impact of bulky, aromatic substituents on stereochemistry and π-π interactions .

Substituent Variations at Position 1

- 1-Methyl-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione (): A pyrrolidinylmethyl group at position 5 and methyl at position 1. This compound showed a melting point of 108–110°C and IR absorption at 1779 cm⁻¹ (C=O stretch), typical of hydantoins .

- 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (): Ethyl and methoxyphenyl groups at position 5, demonstrating how alkyl-aryl combinations affect molecular weight (234.25 g/mol) and lipophilicity .

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro, thienyl) typically lower melting points compared to electron-donating substituents (e.g., methoxy) .

- Conjugated systems (e.g., benzylidene, allylidene) enhance UV absorption, as seen in avobenzone-like derivatives .

Pharmacological Activities

Key Observations :

- Antiarrhythmic activity correlates with α1-adrenoreceptor affinity, as seen in aminoalkyl-substituted derivatives .

- Antihyperglycemic effects are linked to thiazolidinedione scaffolds activating PPARγ receptors, though imidazolidinediones may exhibit similar mechanisms .

Biologische Aktivität

1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, is a compound of interest due to its diverse biological activities. The imidazolidine core structure is recognized for its presence in various bioactive compounds, including those used in the treatment of epilepsy and cancer. This article reviews the biological activity of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

Antitumor Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. For instance, a study demonstrated that various imidazolidine derivatives, including 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione, showed promising cytotoxic effects against several cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in vitro using the MTT assay across different human tumor cell lines.

Table 1: Antitumor Activity of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.72 | Induction of apoptosis |

| A2780 | 20.34 | Inhibition of Bcl-2 protein |

| MCF7 | 12.45 | Cell cycle arrest |

The mechanism by which 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione exerts its antitumor effects involves the inhibition of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2). This inhibition leads to increased apoptosis in cancer cells. Additionally, the compound's structural features contribute to its interaction with cellular targets that regulate cell survival and proliferation pathways.

Cardiovascular Effects

In vivo studies have also shown that certain imidazolidine derivatives can induce cardiovascular effects such as hypotension and bradycardia. These effects are likely mediated through endothelial muscarinic receptor activation and subsequent nitric oxide (NO) release.

Case Study: Cardiovascular Effects

A study involving rats demonstrated that administration of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione resulted in significant decreases in blood pressure and heart rate. The findings suggest potential applications in managing conditions characterized by high blood pressure.

Pharmacokinetic Properties

Preliminary studies on the pharmacokinetic profile of 1-Methyl-5-(2-thienyl)imidazolidine-2,4-dione reveal favorable absorption and distribution characteristics. The compound exhibits moderate solubility and permeability, indicating potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.